![molecular formula C8H9N3O4 B2758579 5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248274-85-1](/img/structure/B2758579.png)
5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. It has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its potential as a novel anti-inflammatory and anti-tumor agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. These include investigating its potential as a therapeutic agent for various inflammatory and tumor-related diseases, exploring its mechanism of action in more detail, and developing new synthesis methods to improve its yield and purity.
In conclusion, 5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a promising compound with potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves the reaction of 1-methyl-4-hydrazinylpyrazole with ethyl glyoxylate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield the desired compound.
Scientific Research Applications
5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been studied for its potential use as an anti-inflammatory and anti-tumor agent. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines.
properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-11-3-5(2-10-11)8(6(12)13)4-9-7(14)15-8/h2-3H,4H2,1H3,(H,9,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSTJONKGFVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CNC(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpyrazol-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
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